N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE
Description
N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and antimicrobial applications. The compound features both oxadiazole and thiadiazole rings, which are known for their biological activities .
Properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S2/c24-14(19-17-20-16(27-23-17)13-9-5-2-6-10-13)11-26-18-22-21-15(25-18)12-7-3-1-4-8-12/h1-10H,11H2,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTDCIMHYUFNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Conversion of Benzoic Acid to Ethyl Benzoate: Benzoic acid is first converted to ethyl benzoate.
Formation of Benzohydrazide: Ethyl benzoate is then converted to benzohydrazide.
Synthesis of 5-phenyl-1,3,4-oxadiazol-2-thiol: Benzohydrazide is cyclized to form 5-phenyl-1,3,4-oxadiazol-2-thiol.
Final Compound Formation: The target compound is synthesized by reacting 5-phenyl-1,3,4-oxadiazol-2-thiol with equimolar ratios of N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride (NaH).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole or thiadiazole rings to their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to N-(5-phenyl-1,2,4-thiadiazol-3-y) have shown promise as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a significant role in inflammatory processes. In silico studies suggest that this compound can effectively bind to the active site of 5-LOX, potentially leading to the development of new anti-inflammatory agents .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant growth inhibition against various cancer cell lines such as OVCAR-8 and SNB-19. The mechanism often involves the induction of apoptosis and cell cycle arrest . The dual thiadiazole structure may enhance its efficacy against cancer cells by targeting multiple pathways involved in tumor progression.
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound has shown activity against several bacterial strains, making it a candidate for further development as an antibiotic agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Synthesis and Characterization
The synthesis of N-(5-phenyl-1,2,4-thiadiazol-3-y)-2-[(5-phenyl-1,3,4-oxadiazol-2-y)sulfanyl]acetamide typically involves multi-step reactions starting from commercially available reagents. Common synthetic routes include:
- Formation of Thiadiazole Ring: Reaction of phenylhydrazine with carbon disulfide followed by cyclization.
- Oxadiazole Formation: Subsequent reactions involving oxadiazole precursors.
- Final Acetamide Formation: Coupling with acetic anhydride or acetic acid to yield the final product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Study: Anti-inflammatory Evaluation
A recent study evaluated the anti-inflammatory effects of a structurally related thiadiazole derivative through molecular docking studies. The results indicated strong binding affinity to 5-lipoxygenase, suggesting that further optimization could yield potent anti-inflammatory agents .
Case Study: Anticancer Activity
In another investigation, a series of thiadiazole compounds were synthesized and tested against various cancer cell lines. One derivative exhibited over 80% inhibition in cell proliferation at low micromolar concentrations, indicating significant anticancer potential .
Comparative Summary
| Property/Activity | N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[... | Similar Compounds |
|---|---|---|
| Anti-inflammatory | Potential 5-lipoxygenase inhibitor | Various thiadiazole derivatives |
| Anticancer | Significant growth inhibition in cancer cells | Other thiadiazole analogs |
| Antimicrobial | Active against multiple bacterial strains | Known antibiotics |
Mechanism of Action
The mechanism of action of N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with various molecular targets:
Molecular Targets: The compound targets microbial enzymes and proteins, disrupting their normal function.
Pathways Involved: It interferes with the synthesis of essential biomolecules in microbes, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: These compounds also feature oxadiazole and thiadiazole rings but differ in their substitution patterns.
Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides: These compounds are similar but have different substituents on the phenyl ring.
Uniqueness
N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of oxadiazole and thiadiazole rings, which confer distinct biological activities and chemical properties .
Biological Activity
N-(5-Phenyl-1,2,4-thiadiazol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a hybrid compound that incorporates both thiadiazole and oxadiazole moieties, known for their diverse biological activities. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 433.51 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds containing thiadiazole and oxadiazole rings exhibit significant anticancer properties. For instance:
- A study showed that derivatives of 1,3,4-thiadiazoles demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC values as low as 0.28 µg/mL .
- The mechanism of action is often linked to the inhibition of crucial enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Thiadiazole derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with electron-withdrawing groups at specific positions exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 28 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the substituents on the phenyl rings:
- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs such as Cl or NO at the para position enhance anticancer and antimicrobial activities.
- Substituent Positioning : The position of substituents on the thiadiazole and oxadiazole rings significantly affects the biological activity. For example, para-substituted phenyl groups tend to increase potency against cancer cell lines .
Case Studies
Several studies highlight the efficacy of related compounds:
- Aliabadi et al. (2020) reported on a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives showing potent antitumor activity against SK-MEL-2 cells with an IC value of 4.27 µg/mL .
- Dhumal et al. (2016) investigated a combination of heterocyclic rings including thiadiazole and oxadiazole for their antitubercular activity, demonstrating strong inhibition against Mycobacterium bovis BCG .
Q & A
Q. What statistical methods are suitable for analyzing dose-dependent cytotoxicity assays?
- Methodological Answer : Use non-linear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill slopes) and calculate IC50 values. ANOVA with post-hoc Tukey tests compares efficacy across cell lines. Confounding factors (e.g., solvent cytotoxicity) require normalization to vehicle-only data .
Future Directions & Innovation
Q. How can AI-driven platforms enhance synthesis optimization for derivatives?
Q. What novel biological targets are plausible for this compound class?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
